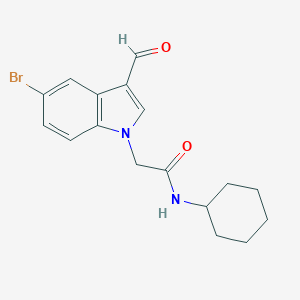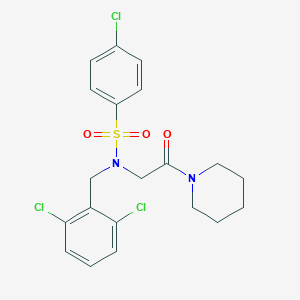
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is believed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. It has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is its anti-cancer properties. The compound can be used to study the mechanisms of cancer cell growth and proliferation and can be used to develop new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cells, and care should be taken when handling and using the compound in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide. One of the significant future directions is the development of new cancer treatments based on the compound. The compound can also be studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further studies can be conducted to understand the mechanism of action of the compound and its potential side effects. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide involves a multistep process. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclohexylamine in the presence of acetic acid to produce 5-bromo-3-(cyclohexylamino)-1H-indole. This intermediate is then reacted with acetic anhydride to produce 2-(5-bromo-3-cyclohexylamino-1H-indol-1-yl) acetamide. The final step involves the treatment of this intermediate with acetic acid to produce 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide.
Applications De Recherche Scientifique
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H19BrN2O2 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19BrN2O2/c18-13-6-7-16-15(8-13)12(11-21)9-20(16)10-17(22)19-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10H2,(H,19,22) |
Clé InChI |
WAIVVTYCPBDRQX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
SMILES canonique |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)

amino]acetamide](/img/structure/B297393.png)